6-[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]-2-(4-methylpiperidino)-4(3H)-pyrimidinone
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Overview
Description
6-[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]-2-(4-methylpiperidino)-4(3H)-pyrimidinone is a complex organic compound that features multiple nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]-2-(4-methylpiperidino)-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common approach includes the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine under controlled conditions to form an intermediate product. This intermediate is then further reacted with other reagents to form the final compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]-2-(4-methylpiperidino)-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could lead to the formation of amines.
Scientific Research Applications
6-[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]-2-(4-methylpiperidino)-4(3H)-pyrimidinone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]-2-(4-methylpiperidino)-4(3H)-pyrimidinone involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine: Shares structural similarities and is used in similar research contexts.
3-Bromo-2-(4-ethylpiperazino)-5-methylpyridine: Another related compound with comparable chemical properties.
Uniqueness
What sets 6-[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]-2-(4-methylpiperidino)-4(3H)-pyrimidinone apart is its unique combination of functional groups and heterocycles, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C21H31N7O |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
4-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-2-(4-methylpiperidin-1-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H31N7O/c1-4-26-9-11-28(12-10-26)20-22-14-17(16(3)23-20)18-13-19(29)25-21(24-18)27-7-5-15(2)6-8-27/h13-15H,4-12H2,1-3H3,(H,24,25,29) |
InChI Key |
DNRYCSDHSAFRFH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C(=N2)C)C3=CC(=O)NC(=N3)N4CCC(CC4)C |
Origin of Product |
United States |
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